
(+)-O,O-Dimethyltubocurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-O,O-Dimethyltubocurine is a naturally occurring alkaloid derived from the plant Chondrodendron tomentosum. It is a derivative of tubocurarine, which is known for its use as a muscle relaxant in anesthesia. The compound has a complex structure characterized by multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-O,O-Dimethyltubocurine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the core structure through cyclization reactions, followed by the introduction of methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques.
化学反応の分析
Types of Reactions
(+)-O,O-Dimethyltubocurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.
科学的研究の応用
(+)-O,O-Dimethyltubocurine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound is studied for its interactions with various biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its potential use as a muscle relaxant and its interactions with neurotransmitter receptors.
作用機序
The mechanism of action of (+)-O,O-Dimethyltubocurine involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, but the presence of methoxy groups in this compound may alter its binding affinity and efficacy.
類似化合物との比較
(+)-O,O-Dimethyltubocurine is similar to other alkaloids derived from Chondrodendron tomentosum, such as tubocurarine and its derivatives. its unique structure, characterized by the presence of methoxy groups, distinguishes it from other compounds. This structural difference may result in variations in its pharmacological properties and applications.
List of Similar Compounds
- Tubocurarine
- D-tubocurarine
- Metocurine
- Alcuronium
These compounds share a similar core structure but differ in their functional groups and pharmacological effects.
特性
CAS番号 |
2233-44-5 |
|---|---|
分子式 |
C38H42N2O6 |
分子量 |
622.7 g/mol |
IUPAC名 |
9,10,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(43-5)37(38)44-6)14-16-40(2)30(36)18-24-9-12-31(41-3)33(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3 |
InChIキー |
BWFWPNFEEDTSFC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


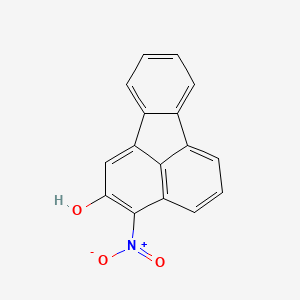
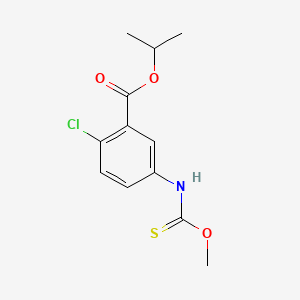
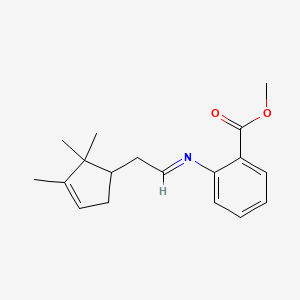


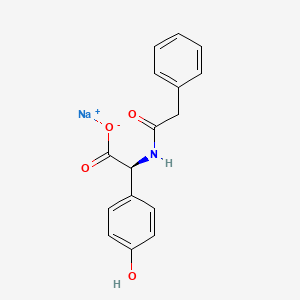
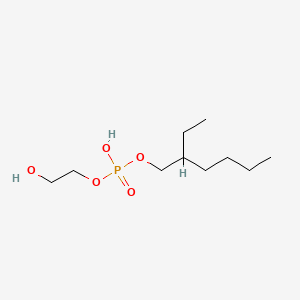

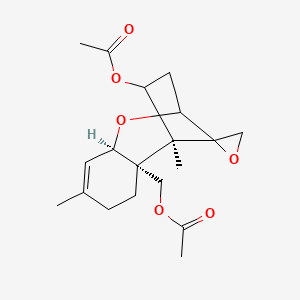
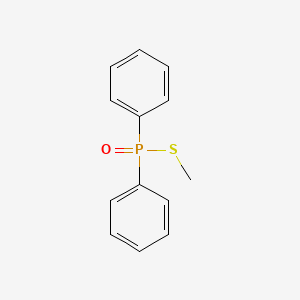
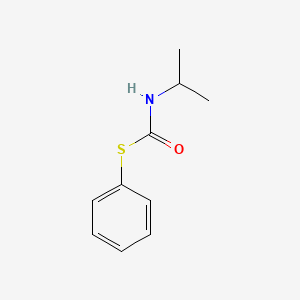
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)

